(3-Chloropyridin-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including oxidative condensation-cyclization, as seen in the preparation of organic-inorganic hybrid compounds involving pyridinium cations . Another synthesis method includes the condensation reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of (3-Chloropyridin-2-yl)methanol could potentially involve similar condensation reactions or cyclization processes.
Molecular Structure Analysis
The molecular structures of the compounds in the papers are characterized by X-ray diffraction techniques, revealing details such as crystallographic data and molecular conformation . The molecular structure of (3-Chloropyridin-2-yl)methanol would likely be analyzed using similar techniques to determine its conformation and crystal packing.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of (3-Chloropyridin-2-yl)methanol, but they do provide information on the reactivity of related compounds. For instance, the presence of a chloro group on a pyridine ring could suggest potential reactivity in substitution reactions or as a ligand in coordination complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds studied include their photophysical properties, such as emission spectra and fluorescence intensity , as well as their solubility and dissociation in solution . These properties are determined using techniques like NMR spectroscopy and elemental analysis. The properties of (3-Chloropyridin-2-yl)methanol would likely be characterized using similar methods to understand its behavior in different environments.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research has focused on the synthesis and structural analysis of compounds related to (3-Chloropyridin-2-yl)methanol. For example, a study by Lakshminarayana et al. (2009) synthesized a related compound and confirmed its structure through spectroscopic methods and X-ray diffraction (XRD), showcasing the potential for (3-Chloropyridin-2-yl)methanol derivatives in structural chemistry (Lakshminarayana et al., 2009).
Whole-cell Biocatalysis
(3-Chloropyridin-2-yl)methanol derivatives have been used in biocatalytic processes. Chen et al. (2021) reported the whole-cell biocatalytic synthesis of a derivative, S-(4-chlorophenyl)-(pyridin-2-yl) methanol, using recombinant Escherichia coli in a biphasic microreaction system. This study highlights the potential for (3-Chloropyridin-2-yl)methanol in green chemistry and biocatalysis (Chen et al., 2021).
Production of Chiral Intermediates
Another study by Ni et al. (2012) focused on the production of a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms to stereoselectively reduce a derivative of (3-Chloropyridin-2-yl)methanol. This research demonstrates the compound's relevance in the synthesis of pharmaceutical intermediates (Ni, Zhou, & Sun, 2012).
Methanol Synthesis Catalysis
(3-Chloropyridin-2-yl)methanol-related compounds have also been explored in the context of methanol synthesis catalysis. Richard and Fan (2018) discussed the use of rare earth elements in methanol synthesis catalysts, which could potentially involve the use of (3-Chloropyridin-2-yl)methanol derivatives to improve catalytic performance (Richard & Fan, 2018).
Synthesis of Nickel Complexes
Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including a derivative of (3-Chloropyridin-2-yl)methanol. These complexes were tested in the oligomerization of ethylene, indicating the utility of (3-Chloropyridin-2-yl)methanol derivatives in catalysis and material science (Kermagoret & Braunstein, 2008).
Safety And Hazards
The safety data sheet for “(3-Chloropyridin-2-yl)methanol” indicates that it is a substance with certain hazards . It has the signal word “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(3-chloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIRTWLMWNXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440625 | |
Record name | (3-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropyridin-2-yl)methanol | |
CAS RN |
60588-81-0 | |
Record name | (3-chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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